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molecular formula C11H16N2O2S B8801172 2-amino-N-cyclopentylbenzenesulfonamide CAS No. 436095-45-3

2-amino-N-cyclopentylbenzenesulfonamide

Cat. No. B8801172
M. Wt: 240.32 g/mol
InChI Key: GFXIUBNXOUNPOL-UHFFFAOYSA-N
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Patent
US09428508B2

Procedure details

To a solution of N-cyclopentyl-2-nitrobenzenesulfonamide (23 g, 85.2 mmol) in methanol (500 mL) was added palladium on carbon (10%). The mixture was stirred under an atmosphere of hydrogen for 12 hours. The catalyst was removed by filtration and the filtrate was evaporated to afford the product 2-amino-N-cyclopentylbenzenesulfonamide (20 g, yield 97.8%). 1H NMR (400 MHz, CDCl3) δ ppm 7.71-7.74 (dd, 1H, J=1.2 Hz, 8.0 Hz), 7.30-7.34 (m, 1H), 6.75-6.82 (m, 2H), 4.86 (br s, 3H), 3.50-3.53 (m, 1H), 1.67-1.69 (m, 2H), 1.55-1.62 (m, 2H), 1.42-1.50 (m, 2H), 1.22-1.36 (m, 2H).
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:6][S:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[N+:16]([O-])=O)(=[O:9])=[O:8])[CH2:5][CH2:4][CH2:3][CH2:2]1>CO.[Pd]>[NH2:16][C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[S:7]([NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
C1(CCCC1)NS(=O)(=O)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under an atmosphere of hydrogen for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)NC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: PERCENTYIELD 97.8%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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